molecular formula C21H25N5O3S2 B2974711 N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1185069-27-5

N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2974711
CAS No.: 1185069-27-5
M. Wt: 459.58
InChI Key: RDXVIVULJVSGQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods and processes used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic, anti-inflammatory, and COX-2 inhibitory activities, suggests potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • A study on substituted 2-aminobenzothiazoles derivatives revealed antimicrobial activity, providing a pathway for designing more potent derivatives to combat microbial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
  • Research into N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives showcased cytotoxic activity against human cancer cell lines, indicating potential for cancer therapy development (Ding et al., 2012).

Synthesis and Pharmacological Investigations

  • The development of N-heterocyclic 4-piperidinamines for antihistaminic activity presents a novel approach to treating allergies, emphasizing the role of molecular design in enhancing drug efficacy (Janssens et al., 1985).
  • Investigation into acyl-CoA:cholesterol O-acyltransferase-1 inhibitors for the treatment of diseases involving ACAT-1 overexpression highlights the therapeutic potential of structurally similar compounds (Shibuya et al., 2018).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interactions with specific proteins or other molecules in the body .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could involve potential applications of the compound, improvements in synthesis methods, or further investigations into its properties .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-28-15-8-6-7-14(17(15)29-2)11-22-16(27)12-30-20-18-19(23-13-24-20)25-21(31-18)26-9-4-3-5-10-26/h6-8,13H,3-5,9-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVIVULJVSGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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